molecular formula C20H24FN5O2 B11003172 N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B11003172
M. Wt: 385.4 g/mol
InChI Key: SZFXEKVGIBYENI-UHFFFAOYSA-N
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Description

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the pyridine moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the fluorophenyl group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction.

    Final assembly: The final compound is assembled through amide bond formation, typically using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biology: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide
  • N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide

Uniqueness

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24FN5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H24FN5O2/c21-17-5-3-4-16(14-17)7-9-23-19(27)15-24-20(28)26-12-10-25(11-13-26)18-6-1-2-8-22-18/h1-6,8,14H,7,9-13,15H2,(H,23,27)(H,24,28)

InChI Key

SZFXEKVGIBYENI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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